trans-Sulindac

Description

Structure

3D Structure

Properties

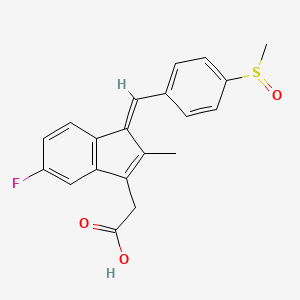

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860554 |

Source

|

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-60-1, 38194-50-2, 49627-22-7 |

Source

|

| Record name | trans-Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Sulindac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Discovery and Development of trans-Sulindac

From Indene Scaffolds to Metabolic Shuttles: A Study in Prodrug Engineering

Executive Summary

This technical guide analyzes the discovery, structural optimization, and pharmacodynamic logic of Sulindac (MK-231) . Developed by Merck & Co. in the 1970s, Sulindac represents a landmark in medicinal chemistry as one of the first intentionally designed prodrugs aimed at mitigating the gastrointestinal (GI) and renal toxicity associated with potent cyclooxygenase (COX) inhibitors like Indomethacin. This document details the transition from indole to indene scaffolds, the critical role of stereochemistry (E-isomerism), and the "metabolic shuttle" mechanism that provides its unique renal-sparing profile.

The Clinical Imperative: Beyond Indomethacin

In the 1960s, Indomethacin was the gold standard for anti-inflammatory efficacy but was plagued by severe adverse effects, primarily GI ulceration and CNS disturbances (headaches, dizziness). The Merck research team, led by T.Y. Shen , sought a non-steroidal anti-inflammatory drug (NSAID) that retained Indomethacin's potency while improving its therapeutic index.

The Scaffold Evolution

The team hypothesized that the indole nitrogen in Indomethacin was a contributor to the CNS side effects and instability. The solution was a bioisosteric replacement :

-

Indole

Indene: Replacing the nitrogen-containing indole ring with a carbon-based indene ring eliminated the instability associated with the amide bond hydrolysis. -

Solubility Engineering: The introduction of a methylsulfinyl (sulfoxide) group improved water solubility compared to the hydrophobic precursors.

Structural Optimization & Stereochemistry (SAR)

The structure-activity relationship (SAR) of Sulindac is defined by three critical modifications to the indene core:

| Functional Group | Chemical Modification | Pharmacological Purpose |

| 5-Fluoro | Fluorine substitution at C5 | Increases potency (mimicking the 5-methoxy/chloro of Indomethacin) and metabolic stability. |

| Methylsulfinyl | Sulfoxide (-S(=O)CH3) | Prodrug Handle: Increases solubility and serves as the redox center for metabolic activation. |

| Benzylidene | Double bond attachment | Rigidifies the structure. Creates cis (Z) and trans (E) isomers. |

The Stereochemical Criticality (cis vs. trans)

Sulindac exists as geometric isomers. The discovery team identified that the (Z)-isomer (cis) is significantly less potent than the (E)-isomer (trans) .

-

Trans-Sulindac (E): The marketed drug. Sterically aligns with the arachidonic acid binding channel of COX enzymes (once reduced).

-

Cis-Sulindac (Z): Often considered an impurity. It exhibits weak COX inhibition and different solubility properties.

Technical Insight: The geometric rigidity of the benzylidene double bond prevents interconversion under physiological conditions, making the isolation of the trans isomer during synthesis a critical quality control parameter.

The Prodrug Mechanism: The "Sulindac Shuttle"

Sulindac itself is pharmacologically inactive as a COX inhibitor. It requires hepatic reduction to its sulfide metabolite.[1][2] This design was not accidental; it was a deliberate strategy to bypass direct contact toxicity in the stomach.

The Redox Cycle

-

Ingestion: Sulindac (Sulfoxide) is absorbed.[1][3] It is less irritating to the gastric mucosa than the active sulfide.

-

Hepatic Activation: Liver enzymes (methionine sulfoxide reductase) reduce the Sulfoxide to the Sulfide (Active Metabolite).

-

Renal Protection (The Shuttle): The kidney possesses high oxidative capacity. When the active Sulfide reaches the kidney, it is re-oxidized back to the inactive Sulfoxide. This theoretically spares renal prostaglandins, maintaining renal blood flow—a distinct advantage over other NSAIDs.

-

Clearance: Irreversible oxidation to the Sulfone leads to excretion.

Figure 1: The Reversible Metabolic Pathway. The cycle between Sulfoxide and Sulfide allows for systemic activity while minimizing renal toxicity.

Synthesis & Manufacturing Protocol

The synthesis of trans-Sulindac relies on a Knoevenagel-type condensation. The following protocol outlines the historical method adapted for laboratory demonstration of the core chemistry.

Experimental Protocol: Aldol Condensation

Objective: Synthesize the Sulindac precursor via condensation of substituted indene acetic acid with p-methylthiobenzaldehyde.

Reagents:

-

5-fluoro-2-methyl-3-indenylacetic acid (Indene Precursor)

-

p-methylthiobenzaldehyde

-

Sodium Methoxide (Base catalyst)

-

Methanol (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.1 mol of Indene Precursor and 0.12 mol of p-methylthiobenzaldehyde in dry methanol.

-

Catalysis: Add 2 equivalents of Sodium Methoxide (25% in methanol) dropwise at 0°C to prevent polymerization.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The color will darken to deep orange/red.

-

Quenching: Cool to room temperature and pour into ice-cold dilute acetic acid.

-

Precipitation: The yellow/orange solid precipitates. Filter and wash with cold water.

-

Oxidation (Critical Step): The resulting sulfide intermediate is oxidized using Sodium Periodate (

) in aqueous methanol to yield the sulfoxide (Sulindac). -

Isomer Purification: Recrystallize from ethanol/water. The trans isomer is less soluble and crystallizes first.

Validation Parameters:

-

Melting Point: 182–185°C (Active trans isomer).

-

HPLC: C18 Column, Mobile Phase Acetonitrile:Water (50:50), UV detection at 254nm. Cis isomer elutes earlier than trans.

Figure 2: Synthetic pathway emphasizing the critical oxidation and purification steps required to isolate the active trans-isomer.

Beyond Analgesia: Repurposing & Modern Applications

While discovered as an anti-inflammatory, Sulindac's development history extends into oncology.

-

Familial Adenomatous Polyposis (FAP): Clinical observations revealed that Sulindac caused regression of colorectal polyps in FAP patients.

-

Mechanism: Unlike the COX-dependent analgesic effect, the antineoplastic activity involves COX-independent pathways , including the inhibition of c-GMP phosphodiesterase and binding to the RXR-alpha nuclear receptor.

-

Wnt Signaling: Sulindac sulfide downregulates

-catenin, a key driver in colorectal carcinogenesis.

References

-

Duggan, D. E., et al. (1977).[4] "Identification of the biologically active form of sulindac." Journal of Pharmacology and Experimental Therapeutics. 201(1): 8-13.[4]

-

Shen, T. Y., & Winter, C. A. (1977). "Chemical and Biological Studies on Indomethacin, Sulindac and Their Analogs." Advances in Drug Research.

-

Merck & Co., Inc. (1972).[5] "Substituted Indenyl Acetic Acids."[5][6] U.S. Patent 3,654,349.[5]

-

Miller, M. J., et al. (1983). "Renal handling of sulindac and its metabolites." Clinical Pharmacology & Therapeutics.

-

Piazza, G. A., et al. (1997). "Sulindac sulfone inhibits azoxymethane-induced colon carcinogenesis in rats without reducing prostaglandin levels." Cancer Research.[7]

Sources

- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

- 6. Identification of the biologically active form of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

trans-Sulindac: Decoupling Antineoplastic Efficacy from COX Inhibition

Topic: trans-Sulindac Mechanism of Action Beyond COX Inhibition Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Paradigm Shift

For decades, the pharmacological utility of Sulindac was tethered to its metabolism into Sulindac Sulfide , a potent non-selective COX inhibitor. However, the emergence of COX-independent antineoplastic mechanisms has shifted focus toward the molecule’s other stereochemical and metabolic forms.

This guide focuses on ** trans-Sulindac** (the E-isomer) and its functional analogs. Unlike the clinically utilized cis-isomer (Z-Sulindac), the trans-isomer exhibits negligible COX inhibitory activity yet retains potent efficacy in modulating oxidative stress, Wnt/

Molecular Pharmacology: The Isomer Distinction

To leverage trans-Sulindac, one must first distinguish the geometric isomers (alkene geometry) from the metabolic oxidation states.

| Feature | cis-Sulindac (Z-isomer) | trans-Sulindac (E-isomer) | Sulindac Sulfide | Sulindac Sulfone |

| Primary Structure | (Z)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid | (E)-isomer (Photo-isomerization product) | Thioether metabolite | Sulfone metabolite |

| COX-1/2 Inhibition | Weak (Prodrug) | Negligible | Potent (IC50 ~ μM) | Negligible |

| ROS Scavenging | High (MsrA mimic) | High (MsrA mimic) | None (Already reduced) | None (Already oxidized) |

| RXR | Moderate | High | High | Moderate |

| Primary Utility | NSAID (Prodrug) | Chemical Probe / Lead | Anti-inflammatory | Anticancer (Exisulind) |

Key Insight: The trans-isomer serves as a "molecular scalpel," excising the COX-dependent toxicity while retaining the scaffold's intrinsic ability to scavenge Reactive Oxygen Species (ROS) and modulate nuclear receptors.

Core Mechanism I: ROS Scavenging & MsrA Mimicry

The most distinct non-COX mechanism of trans-Sulindac is its ability to function as a catalytic antioxidant, mimicking the enzyme Methionine Sulfoxide Reductase A (MsrA) .

The Chemical Logic

Cancer cells often exhibit elevated basal ROS levels. trans-Sulindac contains a methyl sulfoxide moiety that can accept oxygen atoms from ROS (specifically hypochlorous acid, hydroxyl radicals, and peroxynitrite), oxidizing the drug to Sulindac Sulfone .

-

Normal Cells: The drug acts as a sink, protecting critical proteins from oxidative damage.

-

Cancer Cells: The rapid depletion of ROS or the alteration of the redox balance disrupts mitochondrial membrane potential (

), leading to the release of cytochrome c and apoptosis.

Pathway Visualization: The Sulindac Redox Cycle

The following diagram illustrates how trans-Sulindac bypasses COX to modulate cell survival via redox cycling.

Figure 1: The MsrA mimicry mechanism of trans-Sulindac, showing the conversion to sulfone via ROS scavenging, independent of COX inhibition.

Core Mechanism II: RXR Modulation and AKT Suppression

While ROS scavenging is a chemical property, trans-Sulindac also exerts specific pharmacological effects by binding to the Retinoid X Receptor-alpha (RXR

The Mechanism

In many cancer cell lines (e.g., hepatic, colonic), a truncated form of RXR

-

Binding: trans-Sulindac (and its analogs like K-80003) binds to a unique site on the RXR

ligand-binding domain (LBD). -

Disruption: This binding sterically hinders the interaction between tRXR

and p85 -

Outcome: Phosphorylation of AKT is suppressed, leading to the activation of Bax and subsequent apoptosis.

Experimental Protocols

To validate these non-COX mechanisms in your own pipeline, use the following self-validating protocols.

Protocol A: Verifying ROS Scavenging Efficiency (Cell-Free)

Objective: Quantify the intrinsic ability of trans-Sulindac to scavenge oxidants compared to the cis-isomer.

-

Reagents:

-

Test Compounds: trans-Sulindac (10-100

M), cis-Sulindac (Control). -

Oxidant: Hypochlorous acid (HOCl) or Peroxynitrite (ONOO-).

-

Detection: Methionine oxidation assay or HPLC monitoring of Sulfone formation.

-

-

Workflow:

-

Incubate 50

M trans-Sulindac with stoichiometric equivalents of HOCl in phosphate buffer (pH 7.4) at 37°C. -

Aliquot samples at 0, 5, 15, and 30 minutes.

-

Quench with excess methionine.

-

Analysis: Analyze via HPLC (C18 column, mobile phase Acetonitrile:Water 50:50). Monitor the disappearance of the Sulfoxide peak (RT ~4 min) and appearance of the Sulfone peak (RT ~6 min).

-

-

Validation Criterion: >90% conversion to sulfone within 15 minutes indicates potent MsrA-mimetic activity.

Protocol B: RXR -Dependent Apoptosis Assay

Objective: Confirm that cytotoxicity is mediated via RXR

-

Cell Lines: HCT116 (COX-null) and HCT116-COX2 (COX-2 expressing).

-

Transfection: Transfect cells with siRNA targeting RXR

or a scrambled control. -

Treatment: Treat cells with trans-Sulindac (50-100

M) for 24 hours. -

Readout: Annexin V/PI staining flow cytometry.

-

Data Interpretation:

-

If trans-Sulindac induces apoptosis in both COX-null and COX-expressing cells, the mechanism is COX-independent .

-

If siRNA-RXR

attenuates the apoptosis, the mechanism is RXR

-

Visualization of the Signaling Nexus

The following diagram details the signal transduction pathway where trans-Sulindac intersects with Wnt and AKT signaling, bypassing the Arachidonic Acid cascade.

Figure 2: trans-Sulindac inhibits the non-genomic actions of tRXR

References

-

Moskovitz, J. et al. (1996).[2] "Methionine sulfoxide reductase, a novel antioxidant enzyme." Proceedings of the National Academy of Sciences. Link

-

Etienne, F. et al. (2003).[2][3] "Sulfoxide reduction of Sulindac by Methionine Sulfoxide Reductase A." Biochemical and Biophysical Research Communications. Link

-

Zhou, H. et al. (2010).[1] "NSAID Sulindac and Its Analog Bind RXR

and Inhibit RXRngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Piazza, G.A. et al. (2009). "Sulindac sulfide selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway." Molecular Cancer Therapeutics. Link

-

Marchetti, M. et al. (2009).[2][6] "Sulindac enhances the killing of cancer cells exposed to oxidative stress."[2][6] PLoS One. Link

Sources

- 1. Sulindac-derived RXRα modulators inhibit cancer cell growth by binding to a novel site of RXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Sulindac Derivative Protects against Oxidative Damage by a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the COX-Independent Signaling Pathways of trans-Sulindac

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Cyclooxygenase Inhibition

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has been a clinical mainstay for managing pain and inflammation for decades.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1][2] Sulindac itself is a prodrug that is metabolized into two key forms: sulindac sulfide, a potent COX inhibitor, and sulindac sulfone, which lacks significant COX-inhibitory activity.[3][4]

While the anti-inflammatory effects of sulindac are well-documented and attributed to COX inhibition, a growing body of evidence reveals that its metabolites, particularly the trans-isomer of sulindac sulfone and to some extent sulindac sulfide, exert significant biological effects through pathways independent of COX.[3][4] These COX-independent mechanisms are of particular interest in the fields of oncology and neuropharmacology, as they are believed to underpin the chemopreventive and pro-apoptotic properties of sulindac observed in various cancer models.[4][5] This guide provides an in-depth exploration of these critical COX-independent signaling pathways, offering both mechanistic insights and practical experimental protocols for their investigation.

Part 1: The cGMP Phosphodiesterase (PDE) Axis - A Primary COX-Independent Target

A major COX-independent mechanism of trans-sulindac and its sulfide metabolite is the inhibition of cyclic GMP (cGMP) phosphodiesterases (PDEs).[6][7] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[6]

Mechanism of Action: trans-Sulindac sulfide has been shown to selectively inhibit PDE5, an enzyme that is often overexpressed in tumor cells, such as in breast cancer.[6][8] By inhibiting PDE5, sulindac sulfide prevents the breakdown of cGMP, leading to its intracellular accumulation.[6][8] This elevation in cGMP levels activates downstream effectors, most notably cGMP-dependent protein kinase G (PKG).[6] The activation of the cGMP/PKG signaling cascade can, in turn, trigger a variety of cellular responses, including the induction of apoptosis and the inhibition of tumor cell growth.[8][9] This mechanism is a key contributor to the antineoplastic properties of sulindac.[9]

Caption: Sulindac sulfide inhibits PDE5, increasing cGMP and activating PKG-mediated apoptosis.

Experimental Protocol: Phosphodiesterase (PDE) Activity Assay

This protocol outlines a luminescent assay to measure PDE activity in cell lysates, which can be adapted to screen for the inhibitory effects of compounds like trans-sulindac.

Principle: This assay measures the amount of cAMP or cGMP remaining after a reaction with a PDE source. The remaining cyclic nucleotide is then used in a subsequent enzymatic reaction that generates a luminescent signal, which is inversely proportional to the PDE activity.

Materials:

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar.[10]

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

96-well white, opaque microplates.[10]

-

Plate-reading luminometer.

-

Purified recombinant PDE5 (for positive control and inhibitor profiling).

-

trans-Sulindac or its metabolites.

Methodology:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency and treat with trans-sulindac or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

-

PDE Reaction Setup: [10]

-

In a 96-well plate, add the cell lysate (e.g., 5-20 µg of total protein) to each well. For inhibitor studies, include wells with purified PDE5 and varying concentrations of trans-sulindac.

-

Prepare a reaction mix containing the cGMP substrate according to the manufacturer's protocol (e.g., a final concentration of 1-10 µM cGMP).[10]

-

Initiate the reaction by adding the cGMP substrate to each well.

-

-

Reaction Incubation and Termination:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing the PDE in the lysate to hydrolyze the cGMP.

-

Terminate the reaction by adding a PDE inhibitor provided in the kit, such as IBMX.[10]

-

-

Signal Detection:

-

Add the detection reagents as per the manufacturer's instructions.[10] This typically involves a two-step process to convert the remaining cGMP into a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of PDE inhibition by comparing the luminescence in the sulindac-treated samples to the vehicle-treated controls.

-

For inhibitor profiling, plot the percentage of inhibition against the log concentration of trans-sulindac to determine the IC50 value.

Part 2: Modulation of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common feature of many cancers.[11] trans-Sulindac has been shown to modulate this pathway through COX-independent mechanisms.

Mechanism of Action: trans-Sulindac can induce apoptosis by binding to the retinoid X receptor-alpha (RXRα).[12] This interaction can inhibit the activation of the PI3K/Akt signaling pathway.[12] Specifically, in some cancer cells, a truncated form of RXRα (tRXRα) interacts with the p85α subunit of PI3K, leading to Akt activation.[12] trans-Sulindac can disrupt this interaction, thereby inhibiting downstream Akt signaling and promoting apoptosis.[12] The inhibition of Akt prevents the subsequent activation of mTOR, a key downstream effector that promotes protein synthesis and cell growth.[13]

Caption: trans-Sulindac inhibits the tRXRα-PI3K interaction, suppressing Akt/mTOR signaling.

Experimental Protocol: Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol details the detection of phosphorylated (activated) forms of Akt and mTOR by Western blotting, a standard technique to assess the status of this signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of Akt (e.g., at Ser473) and mTOR (e.g., at Ser2448), one can quantify the activation state of the pathway.

Materials:

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[14]

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Sample Preparation:

-

Treat cells with trans-sulindac as described in the PDE assay protocol.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) to preserve the phosphorylation state of proteins.[15]

-

Quantify protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Wash the membrane several times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample to determine the relative level of pathway activation.

-

Compare the ratios in sulindac-treated samples to the vehicle-treated controls.

Part 3: Induction of Apoptosis

A hallmark of the COX-independent activity of trans-sulindac is its ability to induce apoptosis in cancer cells.[4][16] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.

Mechanism of Action: The pro-apoptotic effects of trans-sulindac are multifaceted and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of the pro-survival Akt/mTOR pathway, as described above, contributes significantly to apoptosis induction.[12] Additionally, trans-sulindac has been shown to down-regulate the expression of anti-apoptotic proteins like survivin, further sensitizing cells to apoptosis.[17] The activation of the cGMP/PKG pathway can also lead to the modulation of Bcl-2 family proteins, promoting the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Caption: trans-Sulindac induces apoptosis via multiple pathways leading to caspase activation.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a method for measuring the activity of effector caspases-3 and -7, which are key executioners of apoptosis.

Principle: This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[18] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[18]

Materials:

-

96-well white, opaque microplates.

-

Plate-reading luminometer.

-

Cultured cells and treatment compounds.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

-

Treat the cells with various concentrations of trans-sulindac and appropriate controls (e.g., vehicle, positive control for apoptosis like staurosporine).

-

Incubate for a duration sufficient to induce apoptosis (e.g., 6-24 hours).[6]

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19] This typically involves reconstituting a lyophilized substrate with a buffer.

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well, typically in a 1:1 volume ratio with the cell culture medium.[19]

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all experimental readings.

-

Express the data as fold-change in caspase activity relative to the vehicle-treated control.

-

Plot the results to visualize the dose-dependent effect of trans-sulindac on apoptosis induction.

Part 4: Other Investigated COX-Independent Mechanisms and Quantitative Summary

Beyond the major pathways detailed above, research has implicated other targets in the COX-independent actions of trans-sulindac. These include the inhibition of the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal cancer, and the down-regulation of the transcription factor Sp1.[5] The inhibition of 5-lipoxygenase (5-LO) by sulindac sulfide has also been identified as a COX-independent anti-inflammatory mechanism.[3]

Summary of Quantitative Data:

The following table summarizes the reported inhibitory concentrations (IC50) of sulindac metabolites against various targets, highlighting the distinction between COX-dependent and -independent activities.

| Compound | Target | IC50 Value (µM) | Pathway | Reference |

| Sulindac Sulfide | COX-1 | 3 | COX-dependent | [3] |

| Sulindac Sulfide | COX-2 | 3.9 | COX-dependent | [3] |

| Sulindac Sulfide | 5-Lipoxygenase (cellular) | 7.7 - 14 | COX-independent | [3] |

| Sulindac Sulfide | 5-Lipoxygenase (purified) | 20 | COX-independent | [3] |

| Sulindac Sulfide | PDE5 (in breast tumor cells) | 60 - 85 | COX-independent | [8] |

Conclusion

The biological activities of trans-sulindac and its metabolites extend far beyond their well-established role as COX inhibitors. The elucidation of COX-independent signaling pathways, including the inhibition of cGMP phosphodiesterases and the modulation of the Akt/mTOR and apoptotic pathways, has provided a deeper understanding of the antineoplastic properties of this drug. For researchers and drug development professionals, these insights offer new avenues for the design of novel therapeutics that can leverage these COX-independent mechanisms, potentially leading to safer and more effective treatments for cancer and other diseases. The experimental protocols provided in this guide serve as a foundation for the continued investigation and validation of these promising signaling pathways.

References

-

Sulindac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. (2023). Synapse. [Link]

-

Gerstmeier, J., et al. (2018). Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations. Cellular and Molecular Life Sciences, 75(13), 2447-2457. [Link]

-

Reid, J. M., et al. (2005). A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity. Molecular Cancer Therapeutics, 4(12), 1961-1969. [Link]

-

Tinsley, H. N., et al. (2009). Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G. Molecular Cancer Therapeutics, 8(12), 3331-3340. [Link]

-

Wang, Y. T., et al. (2023). Sulindac selectively induces autophagic apoptosis of GABAergic neurons and alters motor behaviour in zebrafish. Communications Biology, 6(1), 903. [Link]

-

Tinsley, H. N., et al. (2009). Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G. Molecular Cancer Therapeutics, 8(12), 3331-3340. [Link]

-

Soh, J. W., et al. (2008). A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity. Cancer Research, 68(1), 242-250. [Link]

-

Tinsley, H. N., et al. (2011). Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells. Cancer Prevention Research, 4(8), 1275-1284. [Link]

-

Shillitoe, E. J., et al. (2005). COX-independent antineoplastic effects of sulindac in oral cancer are mediated by survivin down-regulation. International Journal of Cancer, 117(5), 764-770. [Link]

-

Herman, J., & Khosla, R. (2024). Sulindac. In StatPearls. StatPearls Publishing. [Link]

-

Xu, S., et al. (2024). Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment. International Journal of Molecular Sciences, 25(3), 1730. [Link]

-

Li, H., et al. (2010). NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling. Cancer Cell, 17(6), 563-573. [Link]

-

Lazo, O. M., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 6, 1772-1783. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

-

Sulindac and Its Metabolites Inhibit Multiple Transport Proteins in Rat and Human Hepatocytes. (2007). Drug Metabolism and Disposition, 35(10), 1839-1846. [Link]

-

Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020). Journal of Visualized Experiments, (158), e60920. [Link]

-

Zou, Z., et al. (2020). MTOR signaling pathway and mTOR inhibitors in cancer: Progress and challenges. Cell & Bioscience, 10, 31. [Link]

-

Caspase 3/7 Activity. (2025). protocols.io. [Link]

-

Phosphodiesterase Methods and Protocols. (2000). Methods in Molecular Biology, 142. [Link]

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine. [Link]

-

How can I solve my detection problem for phospho-Akt in western blot? (2021). ResearchGate. [Link]

-

The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Molecules, 29(10), 2320. [Link]

Sources

- 1. Sulindac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulindac selectively induces autophagic apoptosis of GABAergic neurons and alters motor behaviour in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. COX-independent antineoplastic effects of sulindac in oral cancer are mediated by survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 19. Caspase 3/7 Activity protocol v1 [protocols.io]

trans-Sulindac effects on Wnt/β-catenin pathway

Technical Guide: trans-Sulindac Effects on Wnt/ -catenin Pathway

Executive Summary

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that exerts antineoplastic effects independent of its cyclooxygenase (COX) inhibitory activity. While the clinical formulation is the cis-isomer (Z-form), research indicates that its metabolites—specifically Sulindac Sulfide and Sulindac Sulfone (Exisulind) —potently inhibit the canonical Wnt/

The mechanism is dual-pronged:

-

Direct Inhibition of Dishevelled (Dvl): Sulindac binds to the PDZ domain of Dvl, preventing its interaction with the Frizzled receptor and blocking downstream signal transduction.[1] Structural studies confirm the molecule binds in a cis (Z) conformation within the PDZ pocket.

-

cGMP/PKG Activation: Sulindac metabolites inhibit cGMP phosphodiesterase (PDE5), elevating intracellular cGMP.[1] This activates Protein Kinase G (PKG), which phosphorylates

-catenin, promoting its proteasomal degradation.

Note on Isomerism: While "Sulindac" refers to the sulfoxide prodrug, the trans (E) isomer is a photoisomer. However, the cis (Z) conformation is the biologically active form required for high-affinity binding to the Dvl PDZ domain. The term "trans-Sulindac" in literature often refers to the photo-degradation product or is confused with the sulfone metabolite; this guide clarifies these distinctions.

Mechanistic Deep Dive

Direct Blockade of Dvl-Frizzled Interaction

The canonical Wnt pathway relies on the recruitment of the scaffold protein Dishevelled (Dvl) to the Frizzled receptor upon Wnt ligand binding.[1] This interaction is mediated by the Dvl PDZ domain.[1][2]

-

Binding Site: Sulindac binds to the "peptide binding pocket" of the Dvl PDZ domain.

-

Molecular Interactions:

-

The carboxylate group of Sulindac forms hydrogen bonds with the amide backbone of the GLGF loop (residues L262, G263, I264).

-

The sulfonyl oxygen forms a critical hydrogen bond with Arg322 (R322) on the

B-helix. This residue is unique to the Dvl PDZ domain, conferring high specificity over other PDZ proteins. -

Conformation: NMR spectroscopy confirms that Sulindac binds in the cis (Z) conformation . The trans isomer does not fit the steric constraints of the pocket as effectively, rendering it less potent for this specific target.

-

The cGMP/PKG Axis (COX-Independent Mechanism)

Sulindac Sulfide and Sulfone inhibit cyclic GMP phosphodiesterase (PDE), specifically PDE5 and PDE2 .

-

Inhibition: Sulindac inhibits PDE5 catalytic activity.

-

cGMP Elevation: This prevents cGMP hydrolysis, causing a rapid rise in intracellular cGMP levels.

-

PKG Activation: High cGMP activates cGMP-dependent protein kinase (PKG).[1]

-

-catenin Degradation: Activated PKG phosphorylates

Pathway Visualization

The following diagram illustrates the dual inhibition mechanism.

Caption: Dual mechanism of Sulindac: Direct Dvl PDZ blockade and PDE5 inhibition-mediated β-catenin degradation.

Experimental Protocols

TOPFlash/FOPFlash Reporter Assay

This is the gold standard for quantifying Wnt/

Objective: Measure the effect of Sulindac on TCF/LEF-mediated transcription.

Materials:

-

Cell Line: HEK293T or Colon Cancer lines (e.g., SW480, HCT116).

-

Plasmids:

-

M50 Super 8x TOPFlash: Contains 8 TCF/LEF binding sites upstream of Firefly Luciferase.

-

M51 Super 8x FOPFlash: Negative control with mutated TCF/LEF sites.

-

pRL-TK: Renilla Luciferase (internal normalization control).

-

-

Reagent: Sulindac Sulfide (Sigma-Aldrich), dissolved in DMSO.

Protocol:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate 24h. -

Transfection: Co-transfect TOPFlash (100 ng) + pRL-TK (10 ng) using Lipofectamine. Perform identical transfection with FOPFlash in separate wells.

-

Treatment: 24h post-transfection, treat cells with Sulindac Sulfide (0, 25, 50, 100

M). Include a LiCl (20 mM) or Wnt3a-conditioned medium positive control. -

Incubation: Incubate for 24 hours.

-

Lysis & Readout: Use Dual-Luciferase Reporter Assay System (Promega). Measure Firefly and Renilla luminescence.

-

Analysis: Calculate Relative Luciferase Units (RLU) = Firefly/Renilla. Determine the TOP/FOP ratio.

-

Validation: Sulindac should reduce the TOP/FOP ratio in a dose-dependent manner (IC50 ~50-80

M).

-

Co-Immunoprecipitation (Co-IP) for Dvl-Frizzled Interaction

Objective: Validate that Sulindac disrupts the physical interaction between Dvl and Frizzled.

Protocol:

-

Transfection: Transfect HEK293T cells with Flag-Dvl2 and Myc-Frizzled .

-

Treatment: Treat with Sulindac (100

M) for 4-6 hours. -

Lysis: Lyse cells in mild IP buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Avoid SDS to preserve protein complexes.

-

Pull-down: Incubate lysate with Anti-Flag M2 affinity gel overnight at 4°C.

-

Wash: Wash beads 3x with lysis buffer.

-

Elution & Blot: Elute with SDS sample buffer. Western Blot for Myc (Frizzled).

-

Result: Sulindac treatment should significantly decrease the amount of Myc-Frizzled co-precipitating with Flag-Dvl compared to DMSO control.

-

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Sulindac metabolites regarding Wnt inhibition.

| Parameter | Sulindac Sulfide | Sulindac Sulfone (Exisulind) | trans-Sulindac (Isomer) |

| COX-1/2 Inhibition | Potent (IC50 < 1 | Inactive | Inactive |

| Wnt Inhibition (IC50) | ~50 - 80 | ~100 - 200 | Not well defined (Low affinity) |

| Dvl PDZ Binding (Kd) | ~10 - 20 | Weak / Non-specific | Weak (Steric hindrance) |

| PDE5 Inhibition | Potent | Moderate | Unknown |

| Primary Mechanism | Dvl Blockade + PDE5 | PDE5 Inhibition | N/A |

Experimental Workflow Visualization

Caption: Step-by-step workflow for validating Sulindac-mediated Wnt inhibition using the TOPFlash reporter assay.

References

-

Lee, H. J., et al. (2009).[1] "Sulindac inhibits canonical Wnt signaling by blocking the PDZ domain of the protein Dishevelled."[1][2] Angewandte Chemie International Edition. Link

-

Thompson, W. J., et al. (2000). "Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and beta-catenin downregulation." Cancer Research.[3] Link

-

Piazza, G. A., et al. (2001). "Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis." Cancer Research.[3] Link

-

Mahmoud, N. N., et al. (2000). "Genotype-phenotype correlation in murine Apc mutation: Differences in enterocyte migration and response to sulindac." Cancer Research.[3] Link

-

Molenaar, M., et al. (1996). "XTcf-3 transcription factor mediates beta-catenin-induced axis formation in Xenopus embryos." Cell. Link

Sources

- 1. A Second WNT for Old Drugs: Drug Repositioning against WNT-Dependent Cancers [mdpi.com]

- 2. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intervening in β-Catenin Signaling by Sulindac Inhibits S100A4-Dependent Colon Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

trans-Sulindac as a cGMP phosphodiesterase inhibitor

The following technical guide details the pharmacological mechanism, experimental validation, and therapeutic potential of trans-Sulindac (and its active metabolites) as a selective cGMP phosphodiesterase (PDE) inhibitor .

Mechanism, Protocols, and Therapeutic Application in Oncology

Executive Summary

While Sulindac is clinically established as a non-steroidal anti-inflammatory drug (NSAID) acting via Cyclooxygenase (COX) inhibition, its antineoplastic properties in colorectal cancer (CRC) operate through a distinct, COX-independent mechanism.[1][2][3] Research identifies cGMP Phosphodiesterase (PDE) —specifically PDE5 and PDE10—as the primary molecular target responsible for the tumor-suppressive effects of Sulindac derivatives.

"trans-Sulindac" (referring to the E-isomer of the sulfide metabolite or the sulfone derivative, Exisulind) represents a pivotal pharmacological strategy: it retains potent PDE inhibitory activity (IC50 ~30–50 µM) while lacking the COX-1/2 inhibitory activity responsible for gastrointestinal toxicity. This guide dissects the molecular cascade where PDE inhibition leads to Protein Kinase G (PKG) activation, promoting the proteasomal degradation of

Molecular Mechanism of Action

The anticancer efficacy of trans-Sulindac is driven by the restoration of cGMP signaling, a pathway often suppressed in transformed cells to ensure survival.

The Signaling Cascade

-

PDE Inhibition: trans-Sulindac (and the sulfide/sulfone metabolites) binds to the catalytic domain of PDE5 (and potentially PDE2/10), preventing the hydrolysis of cGMP into 5'-GMP.

-

cGMP Elevation: Intracellular levels of cyclic Guanosine Monophosphate (cGMP) rise significantly (3- to 12-fold).

-

PKG Activation: Accumulated cGMP binds to the regulatory domain of Protein Kinase G (PKG) , inducing a conformational change that activates its kinase domain.

-

-Catenin Degradation: Activated PKG phosphorylates

-

Transcriptional Suppression: Reduced nuclear

-catenin prevents the formation of the -

Apoptosis: Downregulation of Wnt target genes, specifically Cyclin D1 (proliferation) and Survivin (anti-apoptosis), triggers cell cycle arrest and apoptosis.

Pathway Visualization

The following diagram illustrates the divergence between the COX-dependent (inflammatory) and PDE-dependent (oncogenic) pathways.

Figure 1: Mechanism of Action. trans-Sulindac inhibits PDE, elevating cGMP and triggering the PKG-mediated degradation of oncogenic

Pharmacological Profile & Kinetics

Unlike the anti-inflammatory effect which requires low micromolar concentrations of the cis-sulfide, the antineoplastic PDE inhibition requires higher concentrations.[4] This distinction is critical for experimental design.

| Parameter | cis-Sulindac Sulfide (NSAID) | trans-Sulindac / Sulfone (PDE Inhibitor) |

| Primary Target | COX-1, COX-2 | PDE5, PDE2, PDE10 |

| IC50 (Enzyme) | 1–5 µM (COX) | 30–50 µM (PDE) |

| IC50 (Cell Growth) | ~40–60 µM | ~30–60 µM |

| Mechanism | Prostaglandin suppression | cGMP/PKG pathway activation |

| Toxicity Profile | GI ulceration, renal toxicity | Reduced GI toxicity (COX-sparing) |

Key Insight: The trans isomer (and the sulfone metabolite) effectively "designs out" the COX toxicity while retaining the PDE-dependent anticancer efficacy. This is the basis for the development of derivatives like Exisulind .

Experimental Protocols

To validate trans-Sulindac as a PDE inhibitor in a research setting, the following self-validating workflows are recommended.

In Vitro PDE Activity Assay (IMAP or Radio-assay)

Objective: Determine the IC50 of trans-Sulindac against recombinant PDE5.

-

Reagent Prep:

-

Enzyme: Recombinant human PDE5A (active).

-

Substrate: Fluorescein-labeled cGMP (for IMAP) or [3H]-cGMP (for radio-assay).

-

Inhibitor: Prepare trans-Sulindac stock (100 mM in DMSO). Serial dilute to test range (0.1 µM – 500 µM).

-

-

Reaction:

-

Incubate PDE5 enzyme with trans-Sulindac dilutions for 15 mins at room temperature in assay buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl2).

-

Add Substrate (cGMP) to initiate reaction.

-

Incubate for 60 mins.

-

-

Detection:

-

IMAP: Add Binding Reagent (nanoparticles bind 5'-GMP but not cGMP). Measure Fluorescence Polarization (FP). High FP = High Hydrolysis (Low Inhibition). Low FP = Inhibition.

-

Radio: Precipitate unhydrolyzed cGMP or use anion-exchange resin. Count scintillation.

-

-

Validation:

-

Positive Control: Sildenafil (IC50 ~3-5 nM).

-

Negative Control: DMSO vehicle.

-

Self-Check: The IC50 for trans-Sulindac should fall between 30–60 µM .

-

Cell-Based cGMP Elevation & Apoptosis Assay

Objective: Confirm that growth inhibition is mediated by the cGMP/PKG pathway.

-

Cell Line: HT-29 or HCT116 (Colon adenocarcinoma lines with high PDE5 expression).

-

Treatment:

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with trans-Sulindac (0, 50, 100, 200 µM) for 24–72 hours.

-

-

Endpoint 1: Intracellular cGMP (ELISA):

-

Lyse cells in 0.1M HCl after 30 mins of treatment (cGMP spikes early).

-

Analyze lysate using a cGMP-specific ELISA kit.

-

Expectation: >3-fold increase in cGMP at IC50 concentrations.

-

-

Endpoint 2: Western Blot (Mechanism Check):

-

Blot for

-catenin (Total and Nuclear fractions), Cyclin D1 , and Survivin . -

Expectation: Dose-dependent decrease in Nuclear

-catenin and Cyclin D1.

-

-

Endpoint 3: Apoptosis (Caspase 3/7):

-

Use a luminescent Caspase-Glo assay.

-

Expectation: Activation of Caspase 3/7 coincident with growth inhibition.

-

Experimental Workflow Diagram

Figure 2: Validation workflow connecting drug treatment to mechanistic biomarkers.

Therapeutic Implications

The identification of PDE5 as the target for trans-Sulindac resolves the "NSAID Paradox" (where anticancer activity requires doses higher than necessary for COX inhibition).

-

Familial Adenomatous Polyposis (FAP): Sulindac causes regression of polyps. The trans isomer or sulfone derivatives offer a pathway to treat FAP without the long-term renal and gastric risks of COX inhibition.

-

Combination Therapy: Since PDE inhibitors elevate cGMP, they may synergize with Guanylyl Cyclase (GC) activators or NO donors to maximize the apoptotic threshold in resistant tumors.

References

-

Piazza, G. A., et al. (2001). "Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis." Cancer Research.

-

Thompson, W. J., et al. (2000). "Exisulind, a novel proapoptotic drug, inhibits cyclic GMP phosphodiesterase." Cell Growth & Differentiation.

-

Tinsley, H. N., et al. (2011). "Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells." Cancer Prevention Research.

-

Li, N., et al. (2013).[5] "Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling."[6] Molecular Cancer Therapeutics.[3]

-

Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research.

Sources

- 1. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating 5-Lipoxygenase as a Trans-Sulindac Target

This guide outlines the technical validation of 5-Lipoxygenase (5-LOX) as a molecular target for Sulindac Sulfide (SSi) , the pharmacologically active metabolite of the NSAID Sulindac.

While Sulindac is clinically administered as the cis (Z)-isomer prodrug, metabolic reduction yields Sulindac Sulfide , a potent dual inhibitor of COX and 5-LOX. This guide focuses on the sulfide metabolite, as the prodrug and the sulfone metabolite (Exisulind) lack significant 5-LOX inhibitory activity.

A Technical Guide for Drug Discovery & Validation

Executive Summary

The therapeutic efficacy of Sulindac extends beyond Cyclooxygenase (COX) inhibition, contributing to its chemopreventive properties in colorectal cancer. A critical "off-target" mechanism is the inhibition of 5-Lipoxygenase (5-LOX) , the rate-limiting enzyme in leukotriene biosynthesis. Unlike the prodrug (Sulindac sulfoxide) or the sulfone metabolite, Sulindac Sulfide (SSi) directly inhibits 5-LOX activity and prevents its nuclear translocation. This guide provides a rigorous experimental framework to validate this interaction, distinguishing between direct enzymatic suppression and interference with the 5-Lipoxygenase Activating Protein (FLAP) complex.

Mechanistic Rationale

To validate 5-LOX as a target, one must interrogate the pathway at three distinct checkpoints. Sulindac sulfide acts as a pseudo-FLAP inhibitor and a direct enzymatic inhibitor.

The 5-LOX Pathway & Sulindac Intervention

5-LOX requires Ca²⁺-mediated translocation to the nuclear envelope, where it docks with FLAP to access Arachidonic Acid (AA).[1]

-

Checkpoint 1: Translocation: SSi prevents 5-LOX from migrating from the cytosol to the nuclear membrane.

-

Checkpoint 2: FLAP Interaction: SSi competes with AA transfer or FLAP binding, similar to the inhibitor MK-886.

-

Checkpoint 3: Catalytic Activity: SSi directly binds the 5-LOX active site, chelating the non-heme iron or blocking the substrate channel.

Visualization: The 5-LOX Signaling Cascade

Figure 1: Mechanism of Action. Sulindac Sulfide (SSi) exerts a multi-modal blockade on the 5-LOX pathway, inhibiting translocation, FLAP interaction, and catalytic turnover.

Experimental Validation Workflow

This section details the protocols required to confirm 5-LOX inhibition. A "self-validating" system requires running cell-free assays (to prove direct interaction) alongside cell-based assays (to prove physiological relevance).

Phase 1: In Silico Molecular Docking

Before wet-lab work, establish the binding mode.

-

Objective: Determine if SSi binds the catalytic site (iron domain) or the C2-like domain (membrane binding).

-

Target PDB: 3O8Y (Stable 5-LOX) or 6N9L (FLAP).

-

Protocol:

-

Prepare Ligand: Generate 3D conformers of cis-Sulindac Sulfide and trans-Sulindac Sulfide.

-

Define Grid: Center on the non-heme iron (catalytic) and the inter-domain cleft (putative FLAP interface).

-

Score: Look for binding energies < -8.0 kcal/mol.

-

Note: SSi is structurally similar to Indomethacin; expect binding in the arachidonic acid channel.

-

Phase 2: Cell-Free Enzymatic Assay

This assay eliminates cellular transport variables, isolating the enzyme-drug interaction.

-

Reagents: Recombinant human 5-LOX (expressed in E. coli), Arachidonic Acid (substrate), ATP.

-

Methodology:

-

Incubation: Mix 0.5 µg recombinant 5-LOX with SSi (0.1 – 100 µM) in PBS (pH 7.4) + 1mM EDTA + 1mM ATP. Incubate for 15 min at 4°C.

-

Activation: Add 2 mM CaCl₂ and 20 µM Arachidonic Acid.

-

Reaction: Incubate at 37°C for 10 minutes.

-

Termination: Stop reaction with equal volume of ice-cold Methanol.

-

Quantification: Analyze 5-HETE and LTB4 formation via RP-HPLC (C18 column, MeOH/Water/Acetic Acid mobile phase).

-

-

Success Criteria: Dose-dependent reduction in 5-HETE/LTB4 with an IC₅₀ ≈ 20 µM.

Phase 3: Cell-Based PMNL Assay (The Gold Standard)

Polymorphonuclear Leukocytes (PMNLs) are the primary source of 5-LOX in the blood. This assay validates the drug's ability to cross the membrane and inhibit the enzyme in a native environment.

-

Cell Source: Freshly isolated human neutrophils (density gradient centrifugation).

-

Stimuli:

-

Protocol:

-

Resuspend PMNLs (10⁷ cells/mL) in PGC buffer.

-

Pre-incubate with SSi (0.1 – 50 µM) for 15 min at 37°C.

-

Stimulate with 2.5 µM A23187 for 10 min.

-

Stop reaction with Methanol.

-

Extract lipids and quantify LTB4 via ELISA or LC-MS/MS.

-

-

Interpretation: SSi is typically more potent in intact cells (IC₅₀ ~8-10 µM) than in cell-free assays, suggesting it also targets the FLAP-mediated translocation process.

Phase 4: 5-LOX Translocation Assay

To differentiate between direct enzymatic inhibition and translocation blockade.

-

Method: Western Blotting of subcellular fractions.

-

Steps:

-

Stimulate PMNLs with A23187 in the presence/absence of SSi.[2]

-

Lyse cells and separate Cytosolic vs. Nuclear fractions via differential centrifugation (100,000 x g).

-

Immunoblot for 5-LOX.

-

-

Result: In vehicle-treated stimulated cells, 5-LOX moves to the nucleus. SSi treatment should retain 5-LOX in the cytosol.

Data Analysis & Comparative Potency

Summarize your findings by comparing SSi against known standards.

| Compound | Target | Cell-Free IC₅₀ (µM) | PMNL IC₅₀ (µM) | Whole Blood IC₅₀ (µM) | Mechanism |

| Sulindac Sulfide (SSi) | COX-1/2, 5-LOX | ~20 | 8 - 10 | ~18 | Direct + Translocation |

| Sulindac (Prodrug) | Inactive | >100 | >100 | >100 | Prodrug |

| Sulindac Sulfone | PDE, cGMP | >100 | >100 | >100 | Non-COX/LOX targets |

| Zileuton | 5-LOX (Iron) | 0.5 - 1.0 | 0.5 - 1.0 | ~2 | Iron Chelation |

| MK-886 | FLAP | Inactive | 0.003 | ~1 | FLAP Inhibitor |

Table 1: Comparative potency of Sulindac metabolites and reference inhibitors. Note that SSi is unique among NSAIDs for its dual COX/5-LOX activity.

Experimental Workflow Diagram

Figure 2: Experimental Workflow. A parallel approach assessing binding, enzymatic inhibition, and cellular translocation ensures robust target validation.

References

-

Steinbrink, S. D., et al. (2010). Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations.[2]Nature Communications / PMC . Link

-

Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screens.Biochemical Pharmacology . Link

-

Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents.Expert Opinion on Therapeutic Patents . Link

-

Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.[1][2]Nature . Link

-

PubChem Compound Summary. (2024). Sulindac Sulfide (CID 5352624).National Center for Biotechnology Information . Link

Sources

Methodological & Application

Technical Application Note: Stereoselective Synthesis and Purification of trans-Sulindac (E-Isomer)

Abstract & Strategic Overview

Sulindac (Clinoril) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class.[1] Structurally, it exists as two geometric isomers: the (Z)-isomer (cis-isomer), which is the pharmaceutically active ingredient (API), and the (E)-isomer (trans-isomer), which typically exists as a process impurity or degradation product.[1]

While the (Z)-isomer is the thermodynamic product of the standard Knoevenagel condensation synthesis, the (E)-isomer (trans-Sulindac) is challenging to synthesize directly via thermal methods due to steric hindrance between the phenyl ring and the indene framework. Consequently, high-purity trans-Sulindac is required primarily as a USP Reference Standard or for metabolic research.[1]

This Application Note defines a robust protocol for:

-

Synthesis: Generating the (Z)-Sulindac feedstock via classical condensation.[2]

-

Isomerization: Utilizing Photochemical Isomerization (UV-B) to drive the Z

E conversion, overcoming the thermodynamic barrier.[1] -

Purification: Isolating the trans-isomer using Preparative HPLC, as fractional crystallization is often insufficient for high-purity separation of these isomers.

Chemical Strategy & Mechanism[2][3][4][5]

The synthesis relies on the principle that while thermal conditions favor the (Z)-isomer, photochemical excitation disrupts the

Reaction Pathway Diagram[1][4][5]

Caption: Pathway from precursors to the targeted (E)-Sulindac via photochemical equilibration.

Protocol 1: Synthesis of (Z)-Sulindac Feedstock

Note: If commercial (Z)-Sulindac is available, proceed directly to Protocol 2.[1]

This step utilizes a Knoevenagel condensation followed by oxidation.[1]

Reagents & Equipment[4][6][7]

-

Reagents: 5-fluoro-2-methyl-3-indeneacetic acid, p-methylthiobenzaldehyde, Sodium methoxide (NaOMe), Hydrogen Peroxide (30%), Acetic Acid.[1]

-

Equipment: 3-neck round bottom flask, Reflux condenser, Temperature probe.[1]

Step-by-Step Methodology

-

Condensation:

-

Oxidation:

Protocol 2: Photochemical Isomerization (Z E)

Core Directive: This is the critical step to generate the trans-isomer. Thermal heating will not work; UV energy is required to access the excited singlet state which allows rotation.

Experimental Setup

-

Light Source: Medium-pressure Mercury lamp or UV-LED reactor (Emission

~300–350 nm).[1] -

Solvent: Methanol or Acetonitrile (HPLC grade).[1]

-

Concentration: 1 mg/mL (Dilute solutions prevent intermolecular photodegradation).[1]

Methodology

-

Preparation: Dissolve 500 mg of (Z)-Sulindac in 500 mL of Methanol. Ensure complete dissolution (sonicate if necessary).[1]

-

Irradiation:

-

Endpoint: Stop irradiation when the Z:E ratio reaches approximately 50:50 (Photostationary State).

-

Note: Extended irradiation beyond equilibrium leads to irreversible degradation products (e.g., oxidative cleavage).[1]

-

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C to yield a yellow solid mixture of isomers.

Protocol 3: Purification of trans-Sulindac (Prep-HPLC)

Fractional crystallization is inefficient for separating Z/E isomers of Sulindac due to their similar solubilities. Preparative Reversed-Phase HPLC is the gold standard for >99% purity.

Purification Workflow Diagram

Caption: Logic flow for the chromatographic isolation of the (E)-isomer.

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | C18 (ODS) Prep Column, 5µm, 21.2 x 150mm | C18 provides necessary hydrophobic selectivity for geometric isomers.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and better UV transparency than Methanol.[1] |

| Gradient | 30% B to 60% B over 20 min | Shallow gradient maximizes resolution ( |

| Flow Rate | 15–20 mL/min | Scaled for preparative column diameter.[1] |

| Detection | UV @ 280 nm | Isosbestic point approximation; ensures both isomers are detected with similar sensitivity. |

Isolation Steps[4][6][7]

-

System Suitability: Inject a small analytical load to confirm retention times.

-

Loading: Inject the crude mixture (dissolved in Mobile Phase A:B 50:50).

-

Collection: Collect fractions corresponding to the second major peak (E-isomer).

-

Critical: Discard the "valley" fractions between the Z and E peaks to ensure high isomeric purity.

-

-

Post-Processing:

Analytical Validation & Quality Control

Verify the identity and purity of the isolated trans-Sulindac.

HPLC Analysis (Analytical Scale)

-

Column: C18 Analytical (4.6 x 150 mm).[1]

-

Limit: (Z)-isomer impurity < 0.5%.

-

Result: The (E)-isomer should show a distinct retention time shift relative to the (Z)-standard.

NMR Spectroscopy ( H-NMR)

The vinylic proton (=CH-) is the diagnostic marker for distinguishing isomers.[1]

-

(Z)-Sulindac: Vinylic proton typically appears around

7.1–7.2 ppm.[1] -

(E)-Sulindac: Vinylic proton shifts downfield (typically

6.5–6.8 ppm or distinct from Z depending on solvent) due to the change in magnetic anisotropy from the phenyl ring.[1] -

Note: Consult literature values (Shinkai et al.) for exact solvent-dependent shifts.[1]

UV-Vis Spectroscopy[1]

-

Compare

.[1] The conjugation length is effectively the same, but extinction coefficients (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Z | Insufficient photon flux or wrong wavelength.[1] | Ensure UV source emits in UVB range (280-320nm).[1] Check reactor cleanliness. |

| High Degradation | Over-irradiation or presence of Oxygen. | Degas solvents with Nitrogen prior to photolysis.[1] Stop reaction at 50% conversion. |

| Poor HPLC Separation | pH too high (Carboxylic acid ionization).[1] | Ensure Mobile Phase A pH is < 3.0 using Formic or Acetic acid. |

| Reversion to Z-form | Thermal instability during workup. | Keep rotary evaporator bath < 40°C. Store (E)-isomer in dark/amber vials. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352, Sulindac.[1] Retrieved from [Link][1]

-

Takhi, M., et al. (2022). Development of continuous flow photochemistry-based protocol for the synthesis of Sulindac related impurity (E-Isomer).[1][4][5][6] ResearchGate.[1][7] Retrieved from [Link]

-

Shinkai, I., et al. (1978). Stereoselective synthesis of (Z)-5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid.[1] Journal of Medicinal Chemistry. (Classic mechanism reference).

-

Dugan, M. (2005). USP Monograph: Sulindac.[1] U.S. Pharmacopeia.[1][4] (Reference for impurity limits).

Sources

- 1. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: A Validated HPLC-UV Method for the Quantification of trans-Sulindac in Human Plasma

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of trans-Sulindac in human plasma. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that exists as geometric isomers, with the clinically used form being the (Z)-isomer. The trans or (E)-isomer can be present as an impurity or arise from photoisomerization.[1] A reliable method to quantify this isomer is crucial for pharmaceutical quality control and comprehensive pharmacokinetic studies. The described protocol employs a straightforward protein precipitation extraction technique and a reversed-phase C18 column to achieve efficient separation of trans-Sulindac from its (Z)-isomer and the major metabolites, sulindac sulfide and sulindac sulfone. This method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity.[2][3]

Introduction: The Rationale for Isomer-Specific Quantification

Sulindac is administered as the (Z)-isomer, which is a sulfoxide prodrug. In vivo, it undergoes reversible reduction to the pharmacologically active sulfide metabolite and irreversible oxidation to the inactive sulfone metabolite.[4] The stereochemistry around the benzylidene double bond is a critical determinant of its biological activity.[5] The trans or (E)-isomer of sulindac is a known related substance and can be formed during synthesis or through exposure to UV light.[1][6]

The presence and concentration of the trans-isomer in plasma are of significant interest for several reasons:

-

Pharmacological Activity: The geometric configuration can influence the drug's interaction with its target enzymes and receptors, potentially altering its efficacy and safety profile.

-

Metabolic Profile: The isomeric form may affect the rate and pathway of its metabolic conversion to the active sulfide and inactive sulfone.

-

Regulatory Compliance: Regulatory bodies require that impurities and related substances in drug products and biological samples are adequately monitored and controlled.

Therefore, a validated, isomer-specific analytical method is essential for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetic profile of sulindac and ensure the quality and consistency of the drug product. This application note provides a comprehensive, field-proven protocol to meet this analytical need.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

trans-Sulindac ((E)-isomer) reference standard (≥98% purity)

-